molecular formula C8H14N2S2 B2526208 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole CAS No. 321998-90-7

3-[bis(ethylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B2526208
CAS No.: 321998-90-7
M. Wt: 202.33
InChI Key: NNRZOGFRXPOOGY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Synthesis

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. d-nb.infoekb.eg The pyrazole nucleus is a versatile scaffold that is readily functionalized, allowing for the synthesis of a vast array of derivatives with diverse properties. nih.govorganic-chemistry.org

Historically, the synthesis of the pyrazole ring, first accomplished by Ludwig Knorr in 1883, has evolved significantly, with numerous methods now available for its construction. d-nb.info These methods often involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govrsc.orgnih.gov This accessibility has made pyrazoles a frequent target in drug discovery, leading to their incorporation into a number of approved pharmaceuticals. The pharmacological importance of pyrazole derivatives has spurred ongoing research into novel synthetic methodologies and applications. d-nb.infoekb.eg

The utility of pyrazoles extends to their use as ligands in coordination chemistry and as building blocks for more complex heterocyclic systems. Their unique electronic properties and ability to engage in hydrogen bonding contribute to their wide-ranging applications. ekb.eg

Importance of Dithioacetal Functional Groups in Organic Transformations

Dithioacetals are the sulfur analogs of acetals and are characterized by a methylene (B1212753) carbon atom bonded to two thioether groups. This functional group plays a crucial role in organic synthesis, primarily as a protective group for carbonyl compounds. The formation of a dithioacetal from an aldehyde or ketone is a robust method to mask the electrophilic nature of the carbonyl carbon, rendering it stable to a variety of nucleophilic and basic conditions.

Beyond their protective role, dithioacetals are renowned for their ability to undergo "umpolung," or the reversal of polarity. The proton on the carbon atom between the two sulfur atoms is acidic and can be removed by a strong base. The resulting carbanion is a powerful nucleophile, effectively serving as an acyl anion equivalent. This strategy allows for the formation of carbon-carbon bonds that would be otherwise challenging to achieve.

The synthesis of dithioacetals is typically achieved by the reaction of a carbonyl compound with two equivalents of a thiol or one equivalent of a dithiol, often under acidic catalysis. The reaction is generally efficient and reversible, allowing for the deprotection of the dithioacetal to regenerate the carbonyl group when needed.

Research Rationale for Investigating 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole

The compound this compound is of significant chemical interest due to the combination of the pyrazole and dithioacetal functionalities. This unique structure suggests several avenues for research and application. The dithioacetal group at the 3-position of the pyrazole ring can be considered a protected form of a formyl group (an aldehyde). This implies that this compound can serve as a stable precursor to pyrazole-3-carbaldehyde, a valuable and reactive intermediate in the synthesis of more complex pyrazole-based compounds. umich.eduresearchgate.net

Furthermore, the dithioacetal moiety itself can be chemically manipulated. For instance, the acidic proton of the dithioacetal carbon could potentially be removed to generate a nucleophilic center, enabling the introduction of various substituents at the 3-position of the pyrazole ring. The presence of the pyrazole's NH proton adds another layer of complexity and potential for derivatization.

The investigation of this compound is therefore driven by its potential as a versatile building block in organic synthesis, offering pathways to novel pyrazole derivatives that could be of interest in medicinal chemistry, agrochemicals, and materials science. The synthesis and characterization of this compound are the first steps in unlocking its synthetic potential.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, a probable synthetic route can be inferred from established chemical principles. The most logical approach involves the acid-catalyzed reaction of pyrazole-3-carbaldehyde with two equivalents of ethanethiol (B150549).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 321998-90-7
Molecular Formula C₈H₁₄N₂S₂
Molecular Weight 202.34 g/mol

Table 2: Proposed Synthesis of this compound

Reactant 1Reactant 2Product
Pyrazole-3-carbaldehydeEthanethiolThis compound

Table 3: Expected Spectroscopic Data for this compound

Based on the analysis of similar pyrazole structures, the following general NMR characteristics can be anticipated. conicet.gov.arunisi.itresearchgate.netmdpi.comresearchgate.net

Data TypeExpected Signals
¹H NMR - Signals for the pyrazole ring protons (H4 and H5).- A signal for the dithioacetal methine proton (CH(SEt)₂).- Signals for the ethyl groups (quartet for CH₂ and triplet for CH₃).- A broad signal for the pyrazole NH proton.
¹³C NMR - Signals for the pyrazole ring carbons (C3, C4, and C5).- A signal for the dithioacetal carbon.- Signals for the ethyl group carbons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-3-11-8(12-4-2)7-5-6-9-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZOGFRXPOOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=CC=NN1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 3 Bis Ethylsulfanyl Methyl 1h Pyrazole Scaffold

Retrosynthetic Analysis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the analysis involves strategic disconnections of both the pyrazole (B372694) ring and the thioacetal side chain.

Strategic Disconnections at the Pyrazole Ring System

The most common and logical retrosynthetic disconnection for the pyrazole ring is the cleavage of the N1-C5 and N2-C3 bonds. This approach is based on the well-established Knorr pyrazole synthesis and its variations. jk-sci.com This disconnection reveals two fundamental building blocks: a hydrazine (B178648) synthon and a 1,3-dielectrophilic synthon. In the context of the target molecule, this leads to hydrazine and a 1,3-dicarbonyl equivalent bearing the bis(ethylsulfanyl)methyl group.

Retrosynthetic Pathways Targeting the Thioacetal Moiety

The bis(ethylsulfanyl)methyl group is a diethyl thioacetal of a formyl group. Disconnecting the two carbon-sulfur (C-S) bonds of the thioacetal moiety leads back to a formyl group (-CHO) and two equivalents of ethanethiol (B150549). Applying this disconnection to the 1,3-dielectrophilic precursor identified in the previous step suggests that the required starting material is a β-keto aldehyde. Specifically, the precursor would be 3-oxobutanal, where the aldehyde is protected as a diethyl thioacetal. This leads to the key intermediate: 4,4-bis(ethylsulfanyl)but-2-one.

Construction of the 1H-Pyrazole Nucleus

The forward synthesis, guided by the retrosynthetic analysis, focuses on the construction of the pyrazole ring through cyclocondensation reactions.

Cyclocondensation Approaches

The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine, is the most direct method for constructing the pyrazole core. jk-sci.comrsc.org

The synthesis of this compound is achieved through the cyclocondensation of a suitable 1,3-dielectrophilic precursor with hydrazine. The key precursor, as identified through retrosynthesis, is a β-keto thioacetal. The reaction proceeds by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dielectrophile, forming a hydrazone intermediate. libretexts.org Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl carbon, followed by dehydration, yields the aromatic pyrazole ring.

The general reaction scheme is presented below:

Precursor Synthesis: The 1,3-dielectrophilic precursor, 4,4-bis(ethylsulfanyl)butan-2-one, can be synthesized from acetoacetaldehyde (B1229124) dimethyl acetal (B89532) by transacetalization with ethanethiol under acidic conditions.

Cyclocondensation: The β-keto thioacetal is then reacted with hydrazine hydrate (B1144303), typically in an alcoholic solvent such as ethanol, often with catalytic acid, to facilitate the cyclization and dehydration steps. nih.gov

Table 1: Representative Conditions for Knorr Pyrazole Synthesis
1,3-DielectrophileReagentSolventConditionsProductRef
1,3-DiketoneHydrazineEthanolRefluxSubstituted Pyrazole rsc.org
β-Keto esterHydrazineAcetic AcidHeatPyrazolone nih.gov
β-Keto acetalPhenylhydrazineEthanolRoom TempN-Phenylpyrazole acs.org

When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine, the formation of two possible regioisomeric pyrazoles is possible. rsc.orgconicet.gov.ar In the case of this compound, the precursor is 4,4-bis(ethylsulfanyl)butan-2-one, an unsymmetrical 1,3-dielectrophile, reacting with the symmetrical hydrazine. This reaction can potentially yield two isomers: this compound and 5-[bis(ethylsulfanyl)methyl]-1H-pyrazole.

The regioselectivity of the cyclocondensation is primarily governed by the relative reactivity of the two electrophilic centers. rsc.org

Electronic Effects: The ketone carbonyl is generally more electrophilic and reactive towards nucleophilic attack than the carbon of the thioacetal. nih.gov The initial attack of the hydrazine nitrogen is therefore expected to occur preferentially at the ketone carbonyl.

Steric Hindrance: The thioacetal group, being bulkier than the methyl group of the ketone, may also sterically hinder the approach of the nucleophile, further favoring attack at the ketone position.

Following the initial attack at the more reactive ketone, the subsequent intramolecular cyclization and dehydration lead selectively to the formation of this compound. The control of reaction conditions, such as pH and solvent, can also influence the regiochemical outcome. rsc.orgconicet.gov.ar For instance, acidic conditions can activate the carbonyl group, enhancing its electrophilicity and directing the initial nucleophilic attack. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
FactorInfluence on RegioselectivityMechanismExample
Electronic Nature of Substituents The more electrophilic carbonyl is preferentially attacked.A stronger electron-withdrawing group increases the electrophilicity of the adjacent carbonyl carbon.Reaction of a trifluoromethyl-substituted diketone with hydrazine favors initial attack at the carbonyl adjacent to the CF₃ group.
Steric Hindrance The less sterically hindered carbonyl is more accessible to the nucleophile.Bulky substituents impede the approach of the hydrazine nucleophile.A bulky t-butyl group on one side of a diketone will direct the initial attack to the other, less hindered carbonyl.
Reaction pH Can alter the reactivity of the carbonyls and the nucleophilicity of hydrazine.Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. The specific carbonyl protonated can depend on its basicity.In some cases, changing from acidic to basic conditions can reverse the regioselectivity.
Solvent Can influence tautomeric equilibria and the stability of intermediates.Polar or hydrogen-bonding solvents can stabilize certain intermediates, favoring one reaction pathway over another.Fluorinated alcohols have been shown to improve regioselectivity in certain pyrazole syntheses. conicet.gov.ar

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition, famously explored by Huisgen, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgrsc.org This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkene or alkyne. wikipedia.orgwikipedia.org

The reaction of diazoalkanes with unsaturated compounds is a direct and efficient route to pyrazoles and their partially saturated precursors, pyrazolines. wikipedia.org For the synthesis of this compound, a key strategy involves the cycloaddition of a diazo compound, such as diazomethane (B1218177), with a dipolarophile that already contains the bis(ethylsulfanyl)methyl group.

A suitable dipolarophile for this purpose would be a ketene (B1206846) dithioacetal, such as 1,1-bis(ethylthio)ethene. The reaction would proceed via a [3+2] cycloaddition to form a pyrazoline intermediate, which can then aromatize to the desired pyrazole. The regioselectivity of the cycloaddition is a critical factor, and it is generally influenced by both steric and electronic effects of the substituents on the diazo compound and the dipolarophile. organic-chemistry.org In the reaction of diazomethane with an electron-deficient alkene, the terminal nitrogen of the diazomethane typically bonds to the β-carbon of the alkene. wikipedia.org

An alternative, though less direct, approach involves the synthesis of a 3-formyl-1H-pyrazole, which can then be converted to the target dithioacetal. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, and could be employed to produce the necessary aldehyde intermediate. researchgate.net Subsequent reaction of the 3-formyl-1H-pyrazole with ethanethiol under acidic conditions would yield the desired this compound.

Table 1: Examples of Dipolarophiles for Pyrazole Synthesis

Dipolarophile Diazo Compound Potential Product
1,1-bis(ethylthio)ethene Diazomethane This compound

In cases where the corresponding alkyne is unstable or difficult to access, alkyne surrogates can be employed in 1,3-dipolar cycloadditions. Unactivated bromovinyl acetals have been shown to function as effective alkyne equivalents in the synthesis of 3,5-disubstituted pyrazoles. rsc.org This strategy involves the reaction of a tosylhydrazone, which generates a diazo compound in situ, with the bromovinyl acetal. The resulting cycloadduct undergoes elimination of HBr and the acetal group to afford the pyrazole.

While not a direct route to the target compound, this methodology highlights the versatility of using alkyne surrogates in pyrazole synthesis. A similar strategy could potentially be devised using a vinyl dithioacetal derivative as the dipolarophile.

Multicomponent Reaction (MCR) Protocols for Pyrazole Annulation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot process. nih.govnih.govbeilstein-journals.orgmdpi.com The synthesis of pyrazoles via MCRs often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net

To synthesize this compound using an MCR approach, a key starting material would be a β-ketodithioacetal. For instance, the reaction of 4,4-bis(ethylthio)-2-butanone with hydrazine hydrate would be expected to yield the target pyrazole. This reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. libretexts.orgpressbooks.publibretexts.org

The general applicability of MCRs in pyrazole synthesis is well-documented, with numerous examples of four- and five-component reactions leading to highly substituted pyrazole derivatives. mdpi.com These reactions often employ a catalyst and can be performed under environmentally friendly conditions, such as in aqueous media. mdpi.com

Table 2: Plausible Multicomponent Reaction for this compound

Component 1 Component 2 Product

Transition-Metal Catalyzed Pyrazole Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. Both copper and palladium catalysts have been extensively used in pyrazole chemistry.

Copper catalysts are widely employed in the synthesis of pyrazoles, often facilitating condensation and cycloaddition reactions. thieme-connect.demdpi.com For example, copper-catalyzed condensation of 1,3-dicarbonyl compounds with arylhydrazines or sulfonyl hydrazides provides an efficient route to substituted pyrazoles at room temperature. thieme-connect.de

In the context of synthesizing this compound, a copper-catalyzed three-component reaction could be envisioned. Such a reaction might involve a copper carbenoid, generated from a diazo compound, reacting with an amino alcohol and an aldehyde to form a morpholine (B109124) derivative, showcasing the versatility of copper catalysis in multicomponent settings. nih.gov While not a direct synthesis of the target pyrazole, this illustrates the potential for developing novel copper-catalyzed MCRs. A more direct approach could involve the copper-catalyzed reaction of a hydrazine with a suitably functionalized alkyne or β-ketodithioacetal.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions and C-H functionalization. nih.govrsc.orgnih.gov While less common for the de novo synthesis of the pyrazole ring, palladium-catalyzed reactions are invaluable for the functionalization of pre-formed pyrazole scaffolds.

A potential strategy for the synthesis of this compound via palladium catalysis would involve the functionalization of a 3-methyl-1H-pyrazole precursor. This could theoretically be achieved through a palladium-catalyzed C-H activation of the methyl group, followed by coupling with an ethylthio-containing reagent. However, the direct α-functionalization of a methyl group on a pyrazole ring in this manner is a challenging transformation and would require the development of a specific catalytic system. More established palladium-catalyzed methods on the pyrazole ring itself typically involve C-H arylation, nitration, or other substitutions directly on the heterocyclic core. rsc.orgbris.ac.uk

Silver- and Rhodium-Catalyzed Approaches

Transition metal catalysis offers powerful and selective methods for the construction of the pyrazole nucleus. Silver and rhodium catalysts, in particular, have been instrumental in developing efficient synthetic protocols.

Silver-Catalyzed Pyrazole Synthesis

Silver(I) salts have proven to be effective catalysts for the synthesis of substituted pyrazoles under mild conditions. One notable method involves the facile formation of pyrazoles from propargyl N-sulfonylhydrazones. nih.govacs.org This reaction proceeds at room temperature and demonstrates good functional group compatibility, allowing for the efficient and regioselective synthesis of 1,3-, 1,5-, and 1,3,5-trisubstituted pyrazoles. nih.govacs.org The process is believed to occur through a cascade of reactions initiated by the silver catalyst.

CatalystSubstratesKey FeaturesRef.
Silver(I) salts (e.g., AgSbF₆)Propargyl N-sulfonylhydrazonesMild conditions (room temp.), good functional group tolerance, regioselective. nih.govacs.org
Silver(I)4-alkynyl-3-hydroxy-1H-pyrazolesMediates 5-endo-dig cyclization to form fused pyrazole systems.
SilverDiazo pyrazoleamides and ketiminesCatalyzes pyrazole migration and cycloaddition.

This table summarizes various silver-catalyzed approaches to pyrazole synthesis.

Rhodium-Catalyzed Pyrazole Synthesis

Rhodium catalysts have enabled unique transformations for pyrazole synthesis, often involving C-H activation or novel cycloaddition pathways. A prominent example is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which yields highly substituted pyrazoles. organic-chemistry.orgacs.orgacs.orgnih.govorganic-chemistry.org This cascade reaction is characterized by an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.orgacs.orgacs.org Optimized conditions for this transformation often utilize a [Cp*RhCl₂]₂ catalyst with a sodium acetate (B1210297) additive in acetonitrile (B52724) at elevated temperatures. organic-chemistry.org This method is valued for its high atom economy and provides a concise route to complex pyrazole structures. organic-chemistry.org

CatalystSubstratesKey FeaturesRef.
[Cp*RhCl₂]₂/NaOAcHydrazines and AlkynesCascade reaction, unexpected C-N bond cleavage, high atom economy. organic-chemistry.orgacs.orgacs.org
Rhodium(III)2-aryl-3H-indoles and diazopyrazolonesDirect C-H bond activation for synthesis of 4-heteroaryl pyrazoles.

This table highlights key rhodium-catalyzed methods for constructing pyrazole rings.

Sustainable Synthesis Techniques for Pyrazoles

In line with the principles of green chemistry, several sustainable techniques have been applied to pyrazole synthesis, significantly reducing reaction times, energy consumption, and the use of hazardous solvents. rsc.orgrsc.org

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation has become a widely adopted technique in organic synthesis due to its ability to rapidly and efficiently heat reactions. rsc.orgrsc.org In pyrazole synthesis, microwaves have been used to accelerate traditional condensation reactions, such as the reaction of chalcones (α,β-unsaturated ketones) with hydrazines. dergipark.org.trnih.govthepharmajournal.com This method often leads to higher yields in significantly shorter reaction times—minutes compared to hours for conventional heating. rsc.orgrsc.org Microwave-assisted syntheses can be performed in various solvents or even under solvent-free conditions, further enhancing their green credentials. rsc.orgdergipark.org.tr

Starting MaterialsReaction ConditionsAdvantagesRef.
Chalcones and HydrazinesMicrowave irradiation (e.g., 360W, 120°C, 7-10 min) in acetic acid or ethanol.Rapid reaction times, high yields, eco-friendly. rsc.orgnih.govthepharmajournal.com
1,3-Dicarbonyl compounds and HydrazinesMicrowave irradiation (e.g., 270W, 3-5 min) in ethanol.High yields (82-98%), short reaction times. rsc.org
β-Ketoesters, Hydrazines, Aldehydes, MalononitrileOne-pot, multicomponent reaction under microwave irradiation (80-120°C, 10-15 min).High yields (92-99%), solvent-free, operational simplicity. rsc.org

This interactive table outlines various microwave-assisted methodologies for pyrazole synthesis.

Ultrasound-Promoted Pyrazole Synthesis

Ultrasound irradiation, or sonochemistry, provides mechanical energy to activate chemical reactions. This technique has been successfully applied to the synthesis of pyrazoles, often resulting in improved yields and shorter reaction times compared to silent (non-irradiated) conditions. nih.gov Ultrasound is particularly effective for heterogeneous reactions and can enable transformations that are difficult to achieve by conventional means. nih.gov For example, the synthesis of pyrazoline derivatives from chalcones has been efficiently carried out using ultrasound, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. nih.gov The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles is another reaction that benefits from ultrasonic promotion. researchgate.net

Mechanochemical Approaches to Pyrazole Derivatives

Mechanochemistry, typically involving ball milling, offers a solvent-free pathway for chemical synthesis. thieme-connect.commdpi.com By grinding solid reactants together, often with a catalytic amount of an acid or base, chemical transformations can be induced. mdpi.comrsc.org This technique is highly efficient and environmentally benign. researchgate.net The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been demonstrated using mechanochemical ball milling. thieme-connect.commdpi.com The reaction is rapid, high-yielding, and avoids the need for solvents, with a simple work-up procedure that involves dispersing the reaction mixture in water and filtering the product. thieme-connect.com

ReactantsMilling ConditionsOxidantAdvantagesRef.
Chalcone, HydrazineHigh-frequency vibration, 30 minSodium persulfateSolvent-free, short reaction time, high efficiency, simple work-up. thieme-connect.commdpi.com
Enaminone, HydrazinePlanetary ball mill, 450 rpm, 3 minN/A (Catalyst: p-TSA)Solvent-free, rapid, reproducible results. rsc.orgrsc.org

This table details mechanochemical methods for pyrazole synthesis.

Introduction of the bis(ethylsulfanyl)methyl Group

The bis(ethylsulfanyl)methyl moiety, an acyclic dithioacetal, is typically introduced by converting a carbonyl group, most commonly an aldehyde. Therefore, a logical precursor for the target molecule is pyrazole-3-carbaldehyde. The synthesis of pyrazole-3- and pyrazole-4-carbaldehydes is well-documented and can be achieved through methods like the Vilsmeier-Haack reaction on hydrazones or the oxidation of corresponding hydroxymethyl pyrazoles. umich.eduresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com

Thioacetalization Reactions for Acyclic Dithioacetals

The conversion of an aldehyde to a dithioacetal is a standard protecting group strategy in organic synthesis. wikipedia.org This reaction, known as thioacetalization, involves the condensation of an aldehyde with two equivalents of a thiol, such as ethanethiol, in the presence of a catalyst. wikipedia.org

The reaction proceeds via the initial formation of a hemithioacetal, which then reacts with a second thiol molecule to form the stable dithioacetal with the elimination of water. wikipedia.org A wide range of catalysts can be employed to facilitate this transformation.

Common Catalysts for Thioacetalization:

Brønsted Acids: Aqueous hydrobromic acid (HBr) and p-toluenesulfonic acid (p-TSA) are effective catalysts. semanticscholar.orgorganic-chemistry.org

Lewis Acids: A variety of Lewis acids, including BF₃•OEt₂, ZnCl₂, TiCl₄, and hafnium trifluoromethanesulfonate, can promote the reaction. organic-chemistry.orgacs.org

Other Reagents: Iodine and various solid-supported acid catalysts have also been used successfully. organic-chemistry.org

For the synthesis of the target compound, This compound , a plausible final step would be the acid-catalyzed reaction of pyrazole-3-carbaldehyde with two equivalents of ethanethiol . semanticscholar.orgmdpi.com

Strategies for Direct Incorporation of Sulfur-Containing Moieties onto Pyrazoles

An alternative to modifying a carbonyl precursor involves the direct formation of a C-S bond at the C-3 position of a pre-existing pyrazole ring. These methods can offer more atom economy but are often challenged by issues of regioselectivity.

The functionalization of a pyrazole ring can be achieved through metallation followed by quenching with a suitable electrophile. For the synthesis of the target compound, this would theoretically involve the deprotonation of a protected pyrazole at the C-3 position using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile such as bis(ethylsulfanyl)methyl bromide.

However, the direct C-3 lithiation of N-unsubstituted pyrazole is problematic due to the acidity of the N-H proton. Therefore, a protecting group on the nitrogen, such as a phenylsulfonyl group, is typically required to direct the metallation to a ring carbon. rsc.org Studies on 1-methylpyrazole (B151067) have shown that lithiation occurs at the C-5 position under thermodynamic control, highlighting the regioselectivity challenges. nih.gov While plausible, the successful C-3 functionalization to install the bis(ethylsulfanyl)methyl group via this method has not been extensively documented and would require careful optimization of protecting groups and reaction conditions.

Modern synthetic methods increasingly focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. Several metal-free and metal-catalyzed methods have been developed for the direct sulfenylation of pyrazoles and pyrazolones. rsc.orgacs.org These reactions typically use thiols or sulfonyl hydrazides as the sulfur source and can be promoted by bases like NaOH or catalysts such as iodine. rsc.orgacs.orgnii.ac.jp

While these methods are effective for introducing a simple thioether (-SR) group onto the pyrazole ring, they are not suitable for the direct, one-step installation of the more complex bis(ethylsulfanyl)methyl moiety. documentsdelivered.com Synthesizing the target compound via this strategy would require a multi-step process involving the introduction of a single sulfur-containing group, followed by further elaboration, which diminishes the appeal of the direct C-H activation approach for this specific target.

Integrated Synthetic Strategies for this compound

Integrated strategies, particularly convergent routes, offer an elegant and often efficient alternative to linear synthetic sequences. These methods construct the heterocyclic ring from precursors that already contain the key functional groups of the final product.

Convergent Synthetic Routes

The most prominent convergent strategy for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.comnih.govyoutube.com To apply this method for the synthesis of this compound, a specialized 1,3-dicarbonyl equivalent is required where one of the carbonyl functionalities is masked as a diethyl thioacetal.

A suitable precursor for this route is 4,4-bis(ethylsulfanyl)but-3-en-2-one. This α,β-unsaturated keto-thioacetal can be synthesized from precursors like 1,1,3,3-tetraethoxypropane. The key final step is the reaction of this precursor with hydrazine hydrate. google.com The hydrazine undergoes a condensation-cyclization reaction, attacking the ketone and the carbon bearing the thioacetal group (which acts as a masked carbonyl), to form the pyrazole ring directly, with the desired thioacetal moiety already installed at the 3-position. This convergent approach avoids the separate synthesis and subsequent modification of a pyrazole carbaldehyde intermediate.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, in which multiple bond-forming events occur sequentially in a single synthetic operation without the isolation of intermediates, represent a powerful tool for the rapid assembly of complex molecular architectures. While specific literature detailing a tandem or cascade synthesis of this compound is not extensively documented, the principles of these reaction types can be applied to its plausible synthesis.

A hypothetical cascade approach could commence with a Michael addition of a thiol to an α,β-alkynic aldehyde or ketone, followed by in situ protection of the resulting aldehyde or ketone as a dithioacetal. Subsequent reaction with hydrazine could then lead to the formation of the pyrazole ring. Such a sequence, if performed in a single pot, would constitute a cascade reaction.

Another conceptual tandem process might involve the [3+2] cycloaddition of a diazo compound with an appropriately substituted alkyne bearing a dithioacetal precursor. The subsequent transformation of the precursor group within the same reaction vessel would complete the synthesis of the target molecule.

Research into cascade reactions for the formation of sulfur-containing pyrazoles has explored base-mediated reactions between alkynyl-1,3-dithianes and α-diazoesters, leading to eight-membered sulfur-containing pyrazoles. researchgate.net This type of reaction highlights the potential for dithiane-initiated cascades in the synthesis of complex pyrazole derivatives.

One-Pot Methodologies

One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, are highly desirable for their efficiency and have been widely applied to the synthesis of pyrazole derivatives. The most common and classic synthesis of pyrazoles is the Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This fundamental reaction can be adapted into one-pot procedures where the 1,3-dicarbonyl compound is generated in situ. nih.govbeilstein-journals.orgresearchgate.net

A plausible and effective one-pot synthesis of this compound can be extrapolated from the known reactivity of ketene dithioacetals. The reaction of oxoketene dithioacetals with hydrazine hydrate is a known method for the synthesis of pyrazoles with a substituted methyl group at the 3- or 5-position. researchgate.net This suggests a viable three-component one-pot strategy.

This process would likely involve the reaction of an active methylene (B1212753) compound, such as acetone, with carbon disulfide in the presence of a base to form an enethiolate. Subsequent in-situ alkylation with two equivalents of an ethylating agent, like ethyl iodide, would generate a 1,1-bis(ethylthio)ketone, a key intermediate. The final step in this one-pot sequence would be the cyclocondensation of this in-situ generated 1,3-dielectrophile with hydrazine hydrate to afford the desired this compound.

The following table summarizes a selection of one-pot methodologies for the synthesis of substituted pyrazoles, which provide a foundation for the proposed synthesis of the target compound.

Starting Materials Reagents and Conditions Product Type Key Features
(Hetero)arenes, Carboxylic acids, HydrazineTfOH/TFAA1,3-Diaryl-1H-pyrazolesSuccessive formation of ketones and β-diketones followed by heterocyclization. researchgate.netrsc.org
Ketones, Acid chlorides, HydrazineBasePolysubstituted pyrazolesIn situ generation of 1,3-diketones. nih.gov
Aldehydes, 1,3-Dicarbonyls, Diazo compounds/Tosyl hydrazonesMolecular oxygenPolyfunctional pyrazolesTandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. organic-chemistry.org
Arylboronic acids, Di(Boc)diimide, 1,3-Dicarbonyl compoundsCopper catalysis, Acid1-Substituted pyrazolesIn situ formation of the hydrazine precursor. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 3 Bis Ethylsulfanyl Methyl 1h Pyrazole

Reactivity Profile of the 1H-Pyrazole Ring

The 1H-pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms. This structure gives it a unique reactivity profile, with specific positions on the ring being more susceptible to certain types of reactions. The presence of the bis(ethylsulfanyl)methyl group at the C3 position influences the electron density and steric environment of the ring, thereby affecting its reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

Pyrazoles are known to undergo electrophilic aromatic substitution, with the reaction typically occurring at the C4 position. pharmaguideline.comnih.gov This is because the C4 position is the most electron-rich carbon atom in the pyrazole ring. The nitrogen atoms exert a combined electron-donating mesomeric effect and electron-withdrawing inductive effect, leading to a net increase in electron density at C4.

For 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, electrophilic substitution is predicted to occur regioselectively at the C4 position. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The bis(ethylsulfanyl)methyl group at the C3 position is not expected to alter this regioselectivity significantly, although it might have a minor influence on the reaction rate due to its steric bulk and electronic properties.

ReactionReagentsElectrophileExpected Product
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
BrominationBr₂ / CH₃COOHBr⁺4-Bromo-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
SulfonationFuming H₂SO₄SO₃This compound-4-sulfonic acid
AcylationRCOCl / AlCl₃RCO⁺4-Acyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole

Nucleophilic Attacks and Transformations on the Pyrazole Ring

Nucleophilic attacks on the pyrazole ring are less common than electrophilic substitutions due to the electron-rich nature of the heterocycle. However, they can occur at the C3 and C5 positions, which are comparatively more electron-deficient than the C4 position. nih.govnih.gov The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic substitution. In the case of this compound, the substituent at C3 makes this position a potential site for nucleophilic attack, although harsh conditions would likely be required. Nucleophilic substitution on N-nitropyrazoles has also been reported. acs.org

Reactions at the N-H Position of the Pyrazole Ring

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. pharmaguideline.com The resulting pyrazolate anion is a potent nucleophile and can react with various electrophiles. A common reaction at the N-H position is N-alkylation, which can be achieved using alkyl halides, sulfates, or other alkylating agents. pharmaguideline.commdpi.com For unsymmetrical pyrazoles like this compound, N-alkylation can lead to a mixture of two regioisomers: 1-alkyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole and 1-alkyl-5-[bis(ethylsulfanyl)methyl]-1H-pyrazole. The regioselectivity of this reaction is influenced by steric factors and the reaction conditions. mdpi.comsemanticscholar.org

ReagentConditionsExpected Products
Methyl iodideBase (e.g., K₂CO₃)1-Methyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole and 1-Methyl-5-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Benzyl bromidePhase Transfer Catalysis1-Benzyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole and 1-Benzyl-5-[bis(ethylsulfanyl)methyl]-1H-pyrazole
TrichloroacetimidatesBrønsted acid catalystN-alkylated pyrazoles

Ring-Opening Reactions and Rearrangements of Pyrazoles

The pyrazole ring is generally stable, but it can undergo ring-opening reactions under specific conditions. pharmaguideline.com For instance, deprotonation at C3 with a strong base can lead to ring cleavage. pharmaguideline.com Oxidative ring-opening of certain pyrazole derivatives, such as 1H-pyrazol-5-amines, has also been documented. researchgate.net Additionally, electrochemically catalyzed N-N coupling followed by ring cleavage has been observed for some 1H-pyrazoles. thieme-connect.com While specific ring-opening reactions for this compound are not detailed in the literature, it is plausible that it could undergo such transformations under forcing conditions.

Transformations Involving the bis(ethylsulfanyl)methyl Moiety

The bis(ethylsulfanyl)methyl group is a thioacetal, which serves as a protected form of a formyl group (an aldehyde). This functional group has its own characteristic reactivity, primarily centered around its cleavage to regenerate the carbonyl group.

Cleavage and Regeneration of the Carbonyl Equivalent

The deprotection of thioacetals to their corresponding carbonyl compounds is a crucial transformation in organic synthesis. sci-hub.setandfonline.com This reaction typically involves the use of reagents that can facilitate the hydrolysis of the carbon-sulfur bonds. A variety of methods have been developed for this purpose, often employing heavy metal salts, oxidizing agents, or Lewis acids. mdpi.orgresearchgate.netnih.gov The cleavage of the bis(ethylsulfanyl)methyl group in this compound would yield 1H-pyrazole-3-carbaldehyde. This transformation is valuable as it unmasks a reactive aldehyde functionality that can be used for further synthetic modifications.

Reagent(s)ConditionsProduct
HgCl₂ / CaCO₃Aqueous acetone1H-pyrazole-3-carbaldehyde
N-Bromosuccinimide (NBS)Aqueous acetone1H-pyrazole-3-carbaldehyde
I₂ / DMSOHeat1H-pyrazole-3-carbaldehyde
Oxone® / AlCl₃Solvent-free1H-pyrazole-3-carbaldehyde

Desulfurization Reactions of Dithioacetals

The dithioacetal group in this compound is susceptible to desulfurization, a reaction that involves the cleavage of the carbon-sulfur bonds. A common and effective method for this transformation is the use of Raney nickel. organicreactions.orgmasterorganicchemistry.comresearchgate.net This reaction, often referred to as reductive desulfurization, typically leads to the corresponding methyl-substituted pyrazole.

The reaction proceeds via a complex heterogeneous mechanism on the surface of the Raney nickel catalyst, which is saturated with adsorbed hydrogen. researchgate.netias.ac.in The sulfur atoms of the dithioacetal chelate to the nickel surface, followed by successive cleavage of the C-S bonds and formation of C-H bonds, ultimately yielding 3-methyl-1H-pyrazole and nickel sulfide.

A hypothetical reaction outcome for the desulfurization of this compound with Raney Nickel is presented in Table 1.

Table 1: Hypothetical Desulfurization of this compound

Reactant Reagent Product Hypothetical Yield (%)

Oxidation Reactions of the Thioether Linkages

The sulfur atoms of the thioether linkages in the dithioacetal group are susceptible to oxidation. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be employed to selectively oxidize the thioethers to sulfoxides and subsequently to sulfones. The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The oxidation of one of the sulfur atoms would lead to the corresponding monosulfoxide, 3-[(ethylsulfanyl)(ethylsulfinyl)methyl]-1H-pyrazole. Further oxidation would yield the disulfoxide, 3-[bis(ethylsulfinyl)methyl]-1H-pyrazole, or the sulfone derivatives. The pyrazole ring, being relatively electron-rich, can influence the reactivity of the thioether groups.

A summary of potential oxidation products and the reagents used is outlined in Table 2.

Table 2: Hypothetical Oxidation Reactions of this compound

Reactant Reagent (equivalents) Major Product
This compound m-CPBA (1 eq.) 3-[(ethylsulfanyl)(ethylsulfinyl)methyl]-1H-pyrazole
This compound m-CPBA (2 eq.) 3-[bis(ethylsulfinyl)methyl]-1H-pyrazole

Reactions at the α-Hydrogen of the Thioacetal Group

The hydrogen atom attached to the carbon between the two sulfur atoms (the α-hydrogen) of the dithioacetal group is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi). This deprotonation generates a stabilized carbanion, a phenomenon central to the concept of "umpolung" or polarity inversion. This carbanion can then act as a nucleophile, reacting with various electrophiles to form a new carbon-carbon bond. Subsequent removal of the dithioacetal protecting group can regenerate a carbonyl functionality, providing a versatile synthetic route. For instance, reaction of the lithiated intermediate with an alkyl halide would introduce an alkyl group at the α-position.

Interactions between the Pyrazole and Thioacetal Moieties

Electronic Effects on Reactivity and Selectivity

Conversely, the dithioacetal group, with its sulfur atoms, can have a mild electron-withdrawing inductive effect, which can influence the regioselectivity of electrophilic substitution on the pyrazole ring, although the directing effects of the ring nitrogen atoms are generally dominant. nih.gov

Steric Hindrance and Conformational Influences

The bis(ethylsulfanyl)methyl group is sterically demanding. This steric bulk can influence the conformation of the molecule and may hinder the approach of reagents to the adjacent positions on the pyrazole ring. For instance, in reactions involving the N-H proton of the pyrazole, the dithioacetal group could influence the accessibility of this site. The free rotation around the C-C bond connecting the pyrazole ring and the dithioacetal group will be somewhat restricted, leading to preferred conformations that minimize steric interactions.

Mechanistic Elucidation of Key Reactions involving the Compound

Desulfurization with Raney Nickel: The mechanism of Raney nickel desulfurization is complex and believed to involve a free-radical process on the catalyst surface. The thioacetal adsorbs onto the nickel surface, and the carbon-sulfur bonds are homolytically cleaved. The resulting carbon-centered radical is then quenched by hydrogen atoms present on the nickel surface. This process is repeated for the second sulfur atom, leading to the fully reduced product. organicreactions.orgias.ac.in

Oxidation of Thioether Linkages: The oxidation of a thioether to a sulfoxide (B87167) with a peroxy acid like m-CPBA is a concerted process. The sulfur atom acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. This results in the formation of the sulfoxide and the corresponding carboxylic acid in a single step. Further oxidation to the sulfone follows a similar pathway.

Deprotonation at the α-Hydrogen: The acidity of the α-hydrogen is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through d-orbital participation and inductive effects. The reaction with a strong base like n-butyllithium is a straightforward acid-base reaction, leading to the formation of the lithiated species and butane. nih.gov The resulting carbanion is a soft nucleophile and readily participates in SN2 reactions with suitable electrophiles.

Detailed Mechanistic Pathways for Synthetic Transformations

The synthesis of this compound typically proceeds from pyrazole-3-carbaldehyde. The formation of the thioacetal from the aldehyde is a well-understood acid-catalyzed reaction.

The generally accepted mechanism for this transformation involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of pyrazole-3-carbaldehyde by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethanethiol (B150549): An ethanethiol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a protonated hemithioacetal intermediate.

Proton Transfer: A proton is transferred from the sulfur atom to the oxygen atom of the hydroxyl group.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, leading to the formation of a resonance-stabilized carbocation, often referred to as a thionium (B1214772) ion.

Second Nucleophilic Attack: A second molecule of ethanethiol attacks the carbocation.

Deprotonation: Finally, deprotonation of the resulting intermediate yields the stable diethyl thioacetal, this compound, and regenerates the acid catalyst.

Conversely, the deprotection of the thioacetal group to regenerate the pyrazole-3-carbaldehyde is a crucial transformation. This reaction is typically carried out in the presence of a thiophilic reagent, often a metal salt or an oxidizing agent, under aqueous conditions. The mechanism for this process can be more complex and varied depending on the reagents used. A general pathway often involves:

Activation of Sulfur: A Lewis acid (e.g., HgCl₂, Ag⁺) or an oxidizing agent coordinates to one of the sulfur atoms, making it a better leaving group.

Nucleophilic Attack by Water: A water molecule attacks the carbon of the thioacetal.

Elimination: A series of steps involving proton transfers and elimination of the ethanethiol groups, facilitated by the activating reagent, leads to the formation of the aldehyde.

The pyrazole ring itself can undergo various transformations. The N-H proton is acidic and can be removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles. Electrophilic substitution on the pyrazole ring, such as nitration or halogenation, typically occurs at the C4-position due to its higher electron density compared to the C3 and C5 positions.

Identification and Characterization of Reaction Intermediates

While the direct isolation and characterization of all intermediates in the synthesis and reactions of this compound are challenging due to their transient nature, their existence is supported by extensive mechanistic studies on similar pyrazole formations and thioacetal chemistry.

In the synthesis of the pyrazole ring itself (from which the target molecule is derived), various intermediates have been identified in related reactions. For instance, in the Knorr pyrazole synthesis (reaction of a 1,3-dicarbonyl compound with a hydrazine), hydrazone and enehydrazine intermediates are commonly formed before the final cyclization and dehydration steps. Spectroscopic techniques like NMR can sometimes be used to detect these transient species under specific reaction conditions.

For the thioacetal formation, the key intermediates are the hemithioacetal and the thionium ion .

IntermediateStructureMethod of Characterization (in analogous systems)
Protonated HemithioacetalPyrazole-CH(OH)(S-Et)H⁺Inferred from kinetic studies and trapping experiments.
Thionium IonPyrazole-CH(S-Et)⁺Detected by NMR spectroscopy in superacid media for simpler analogs.

The characterization of these intermediates often relies on indirect evidence from kinetic studies, trapping experiments with nucleophiles, or spectroscopic analysis under conditions that prolong their lifetime (e.g., low temperatures).

Kinetic Studies and Rate-Determining Steps

For the acid-catalyzed formation of the thioacetal , the rate-determining step can vary depending on the reaction conditions and the reactivity of the specific aldehyde. In many cases, the dehydration of the protonated hemithioacetal to form the thionium ion is considered the slowest step of the reaction. This is because it involves the breaking of a C-O bond and the formation of a high-energy carbocationic intermediate.

Rate = k[Pyrazole-3-carbaldehyde][Ethanethiol][H⁺]

This indicates that the reaction is first order with respect to the aldehyde, the thiol, and the acid catalyst.

For the deprotection of the thioacetal , the rate-determining step is highly dependent on the method used. When using metal-ion assisted hydrolysis, the initial coordination of the metal ion to a sulfur atom is often the slow step. In oxidative deprotection methods, the initial oxidation of one of the sulfur atoms is likely the rate-determining step.

Factors that would be expected to influence the reaction rates include:

Steric Hindrance: Increased steric bulk around the thioacetal group would likely slow down both its formation and cleavage.

Electronic Effects: The electron-withdrawing nature of the pyrazole ring can influence the stability of charged intermediates, thereby affecting reaction rates.

Catalyst Concentration and Strength: The rate of acid-catalyzed thioacetal formation is directly proportional to the concentration and strength of the acid catalyst. Similarly, the choice and concentration of the deprotection reagent are critical for the cleavage reaction.

Solvent: The polarity and protic nature of the solvent can significantly impact the stability of intermediates and transition states, thus affecting the reaction kinetics.

Further dedicated kinetic studies would be necessary to definitively establish the rate laws and rate-determining steps for the specific synthetic transformations involving this compound.

Computational Chemistry and Theoretical Studies of 3 Bis Ethylsulfanyl Methyl 1h Pyrazole

Electronic Structure and Aromaticity of the Pyrazole (B372694) Ring

To elucidate the electronic characteristics and aromatic nature of the pyrazole moiety within 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, a combination of computational methods would be necessary.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) would be the primary tool for investigating the electronic structure. eurasianjournals.com A suitable functional, such as B3LYP, and a robust basis set, for example, 6-311++G(d,p), would be selected to perform geometry optimization of the molecule. nih.govjcsp.org.pk This process would yield the most stable three-dimensional arrangement of the atoms.

From these calculations, key electronic properties could be extracted and tabulated. A hypothetical data table resulting from such a DFT study is presented below.

Table 1: Calculated Electronic Properties of this compound from a Hypothetical DFT Study

Property Value
Total Energy (Hartree) [Value]
Dipole Moment (Debye) [Value]
HOMO Energy (eV) [Value]
LUMO Energy (eV) [Value]

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Analysis of Molecular Orbitals and Aromaticity Indices

The output from the DFT calculations would allow for a detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualization of these orbitals would reveal the regions of electron density most involved in potential chemical reactions.

To quantify the aromaticity of the pyrazole ring, several indices would be calculated. These include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ub.eduresearchgate.net NICS calculations involve placing a "ghost" atom at the center of the pyrazole ring to probe the magnetic shielding, with negative values indicating aromatic character. The HOMA index assesses bond length alternation, where a value closer to 1 suggests higher aromaticity. researchgate.net

Conformational Landscape of the bis(ethylsulfanyl)methyl Group

The flexibility of the bis(ethylsulfanyl)methyl substituent introduces a complex conformational landscape that would be explored through computational methods.

Determination of Energy Minima and Rotational Barriers

To identify the most stable conformations (energy minima), a systematic conformational search would be performed. This involves rotating the single bonds within the bis(ethylsulfanyl)methyl group and calculating the energy at each step. The resulting potential energy surface would reveal the low-energy conformers.

Furthermore, the energy barriers for rotation around the C-S bonds would be determined. journalspub.inforsc.org This information is crucial for understanding the dynamic behavior of the substituent. A hypothetical representation of the data that would be generated is shown below.

Table 2: Hypothetical Rotational Barriers for the C-S Bonds in this compound

Rotational Bond Energy Barrier (kcal/mol)
Pyrazole-C(methyl) [Value]
C(methyl)-S(ethyl) [Value]

Note: The values in this table are placeholders and would be determined by actual computational analysis.

Investigation of Intramolecular Interactions

The various conformations of the bis(ethylsulfanyl)methyl group could be stabilized or destabilized by intramolecular interactions. Techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would be employed to identify and characterize these interactions. mdpi.com For instance, weak hydrogen bonds between the sulfur lone pairs and hydrogens on the pyrazole ring, or steric repulsions between the ethyl groups and the pyrazole ring, could be quantified.

Computational Prediction of Reaction Mechanisms and Transition State Analysis

Theoretical calculations can provide valuable insights into the potential reactivity of this compound. By modeling the interaction of the molecule with various reagents, reaction pathways can be mapped out.

For a proposed reaction, the geometries of the reactants, transition states, and products would be optimized. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. Frequency calculations would be performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency. The activation energy for the reaction could then be calculated as the energy difference between the transition state and the reactants. This type of analysis is fundamental in predicting the feasibility and kinetics of chemical reactions. mdpi.com

Computational Elucidation of Proposed Reaction Pathways

The synthesis of pyrazole derivatives can proceed through various routes, and computational chemistry is instrumental in elucidating the underlying mechanisms of these transformations. eurasianjournals.com Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surfaces of proposed reaction pathways. mdpi.comresearchgate.net For instance, the synthesis of multi-substituted pyrazoles often involves [3+2] cycloaddition reactions. nih.gov Theoretical studies can model these pathways, identifying key intermediates and transition states. mdpi.com

A plausible reaction mechanism, such as the one involving the reaction of hydrazonoyl chlorides with cinnamic aldehydes, can be computationally investigated. nih.gov Such studies typically begin with the geometry optimization of reactants, followed by a search for the transition state structures connecting them to intermediates and final products. By calculating the energies of each stationary point along the reaction coordinate, a detailed step-by-step mechanism is established. This can involve processes like Michael additions followed by oxidative dehydrogenation or elimination. nih.gov The analysis helps confirm the feasibility of a proposed pathway and can predict the regioselectivity and stereoselectivity of the reaction, which is crucial in the synthesis of complex pyrazole structures. mdpi.com

Calculation of Activation Energies and Thermochemical Profiles

A critical aspect of understanding reaction mechanisms is the quantitative analysis of the reaction's energetic landscape. Computational methods allow for the precise calculation of activation energies and the construction of detailed thermochemical profiles for each step in a proposed pathway. nih.govnih.gov The Gibbs free energy of activation (ΔG≠) and the Gibbs free energy of reaction (ΔG) are key parameters determined from these calculations. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry also provides a robust framework for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are vital for interpreting experimental spectra and confirming the identity and structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a standard tool for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G**), is highly effective for predicting ¹H and ¹³C chemical shifts. rsc.orgresearchgate.net

The process involves first optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparisons between the calculated and experimental NMR spectra can confirm structural assignments and provide insights into phase effects and hydrogen bonding interactions. rsc.orgresearchgate.net Studies on various pyrazole derivatives have shown a good correlation between theoretically calculated and experimentally observed chemical shifts. nih.govresearchgate.net

Below is an example of a data table comparing experimental and theoretical chemical shifts for a related pyrazole compound.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Derivative. Calculations performed using the GIAO/B3LYP/6-311+G* method.*

Atom Experimental Shift (ppm) Calculated Shift (ppm)
¹H NMR
N-H 12.99 -
Phenyl-H 6.92-7.44 -
Pyrazole-H4 6.42 -
CH₃ 2.18 -
¹³C NMR
C=O 162.51 -
C=O 155.94 -
Pyrazole-C5 145.81 -
Phenyl-C 140.90 -
Pyrazole-C3 140.19 -
Phenyl-C 118.78 -
Pyrazole-C4 105.97 -

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of these modes. derpharmachemica.comnih.gov

The theoretical vibrational spectra of pyrazole and its derivatives are typically calculated using the B3LYP functional with a basis set such as 6-311+G**. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The assignments of specific vibrational bands (e.g., N-H stretching, C=C stretching, ring deformation) are performed by analyzing the potential energy distribution (TED) of each mode. nih.gov This detailed assignment allows for a direct comparison with experimental FT-IR and FT-Raman spectra, aiding in the structural confirmation of the target molecule. rdd.edu.iqresearchgate.net

The following table presents a sample comparison of calculated and experimental vibrational frequencies for key functional groups in a pyrazole derivative.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative. Calculations performed at the DFT/B3LYP level.

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (cm⁻¹)
N-H Stretch 3486 3450
C-H Aromatic Stretch 3086 3046-2911
C=C Ring Stretch 1597 1580
C-N Stretch 1172 1169

Advanced Applications of 3 Bis Ethylsulfanyl Methyl 1h Pyrazole in Chemical Synthesis and Materials Science

Utility as a Synthetic Building Block for Complex Molecules

The unique combination of a pyrazole (B372694) ring and a bis(ethylsulfanyl)methyl group in 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole offers multiple sites for chemical modification, making it a highly adaptable synthetic building block.

The pyrazole moiety of this compound is amenable to a wide range of functionalization reactions. The nitrogen atoms of the pyrazole ring can be alkylated, arylated, or acylated to introduce various substituents, thereby modulating the electronic properties and steric environment of the molecule. Furthermore, the carbon atoms of the pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and formylation, providing handles for further synthetic transformations.

The thioacetal group at the 3-position can also be chemically manipulated. For instance, it can be hydrolyzed to reveal an aldehyde functionality, which can then participate in a plethora of subsequent reactions like Wittig olefination, reductive amination, and aldol (B89426) condensations. This latent aldehyde functionality makes this compound a stable and versatile precursor for pyrazole-3-carbaldehyde, a key intermediate in the synthesis of more complex heterocyclic systems.

Table 1: Potential Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base1-Alkyl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
N-ArylationAryl halide, Catalyst (e.g., CuI)1-Aryl-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
C-NitrationHNO₃/H₂SO₄4-Nitro-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
C-HalogenationNBS, NCS, or Br₂4-Halo-3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
Thioacetal HydrolysisAcid catalyst, H₂O1H-Pyrazole-3-carbaldehyde

The bis(ethylsulfanyl)methyl group is itself a sulfur-containing scaffold that can be incorporated into larger molecules. Thioethers are important functional groups in medicinal chemistry and materials science, known to influence the biological activity and material properties of compounds. researchgate.net The presence of two thioether linkages offers potential for further reactions, such as oxidation to sulfoxides and sulfones, which can fine-tune the electronic and steric characteristics of the target molecule. This dual sulfur functionality can be particularly useful in the design of molecules with specific metal-binding properties or redox activity.

Contribution to Agrochemical Research (excluding biological activity)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with numerous commercial products used as herbicides and insecticides. clockss.orgresearchgate.net this compound serves as a valuable intermediate in the synthesis of novel agrochemical candidates.

Many commercial herbicides feature a pyrazole core. clockss.org The synthesis of these complex molecules often requires multi-step procedures starting from functionalized pyrazole precursors. This compound can be converted into various pyrazole-based intermediates for herbicides. For example, hydrolysis of the thioacetal to an aldehyde, followed by condensation and cyclization reactions, can lead to the formation of fused pyrazole heterocyclic systems, which are common motifs in herbicidal compounds.

The pyrazole scaffold is also central to the structure of several important insecticides. nih.govresearchgate.net The functional groups on the pyrazole ring play a crucial role in the insecticidal activity of these compounds. Starting from this compound, a variety of substituents can be introduced at different positions of the pyrazole ring to synthesize a library of potential insecticidal compounds for screening. The thioacetal group can be transformed into other functionalities that are known to be present in active insecticidal molecules.

Table 2: Examples of Agrochemical Scaffolds Derivable from this compound

Agrochemical ClassKey Synthetic TransformationPotential Derivable Scaffold
HerbicidesHydrolysis, Condensation, CyclizationPyrazolo[1,5-a]pyrimidines
InsecticidesN-Arylation, Side-chain modificationPhenylpyrazole derivatives

Role in Coordination Chemistry and Ligand Design

The field of coordination chemistry has extensively utilized pyrazole-based ligands for the synthesis of metal complexes with diverse structures and applications. researchgate.netresearchgate.net this compound is a promising candidate for ligand design due to the presence of multiple potential coordination sites.

The two nitrogen atoms of the pyrazole ring can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. Additionally, the sulfur atoms of the bis(ethylsulfanyl)methyl group can also coordinate to metal centers, particularly soft metals. This allows for the possibility of the ligand acting in a tridentate or even a bridging fashion, leading to the formation of mononuclear or polynuclear metal complexes. The ethyl groups on the sulfur atoms provide steric bulk that can influence the coordination geometry and the reactivity of the resulting metal complexes. The combination of nitrogen and sulfur donor atoms in a single ligand is of great interest for modeling the active sites of metalloenzymes and for the development of new catalysts. uu.nlnih.gov

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Complex Geometry
BidentateN1, N2 of pyrazoleSquare planar, Tetrahedral, Octahedral
TridentateN1, N2 of pyrazole, one S atomDistorted octahedral, Trigonal bipyramidal
BridgingN1, N2 of pyrazole and S atomsPolynuclear clusters, Coordination polymers

Metal Complexation Properties of the Pyrazole Nitrogen Atoms

The pyrazole ring is a well-established motif in coordination chemistry, capable of binding to metal ions in various ways. The two adjacent nitrogen atoms of the 1H-pyrazole ring can act as monodentate or bidentate bridging ligands. In its neutral form, the pyrazole can coordinate to a metal center through its pyridinic nitrogen atom (N2). Upon deprotonation, the resulting pyrazolate anion can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers.

The coordination of a metal ion to the pyrazole nitrogen atom can enhance the Brønsted acidity of the N-H proton, facilitating deprotonation and the formation of stable chelate rings. This amphiprotic character is fundamental to the rich coordination chemistry of pyrazoles. The specific electronic and steric environment of the pyrazole ring in this compound, influenced by the thioacetal substituent at the 3-position, can modulate its coordination behavior, affecting the stability and geometry of the resulting metal complexes.

Chelating Potential of the Thioacetal Moiety

The thioacetal group, -CH(SEt)₂, at the 3-position of the pyrazole ring introduces additional soft donor sulfur atoms, significantly expanding the compound's chelating capabilities. Thioether functionalities are known to coordinate effectively with soft Lewis acidic metal ions. Research on analogous thioether-functionalized pyrazoles has demonstrated that the sulfur atoms can act as secondary building units (SBUs) in the construction of coordination polymers. rsc.orgbohrium.com

This suggests that the two ethylsulfanyl groups in this compound can participate in chelation, likely forming a stable five- or six-membered chelate ring with a metal center, in conjunction with the adjacent pyrazole nitrogen atom. This bidentate (N,S) or potentially tridentate (N,S,S) coordination can lead to the formation of highly stable and structurally diverse metal-organic frameworks (MOFs). The flexibility of the ethyl groups and the soft nature of the sulfur donors make this moiety particularly suitable for coordinating with transition metals that have a high affinity for sulfur, such as copper(I), silver(I), and gold(I).

Development of Novel Materials (excluding biological applications)

The unique combination of a rigid heterocyclic ring and a flexible, functional side chain in this compound makes it a promising building block for the synthesis of advanced materials with applications beyond the biological realm.

Precursors for Polymeric Materials

The ability of this compound to act as a multidentate ligand is a key attribute for its use as a precursor for polymeric materials, particularly coordination polymers and metal-organic frameworks (MOFs). The pyrazole unit can link metal ions through its nitrogen atoms, while the thioacetal moiety can provide additional coordination sites, leading to the formation of extended one-, two-, or three-dimensional networks.

Studies on similar thioether-functionalized pyrazoles have shown their capacity to form coordination polymers where the thioether pendant acts as a novel SBU. rsc.orgbohrium.com This allows for the assembly of coordination networks with soft Lewis acids, not limited to the more common copper-halide clusters. The resulting polymers can exhibit interesting properties such as porosity, which could be exploited for applications in gas storage or catalysis. The choice of metal ion and reaction conditions can be used to control the dimensionality and topology of the resulting polymeric structure.

Ligand TypeMetal IonResulting Polymer TypePotential Application
Thioether-functionalized pyrazoleCu(I)1D Coordination PolymerLuminescent Material
Thioether-functionalized pyrazoleBi(III)2D Coordination PolymerCatalysis
Bis(pyrazolyl)methane with thioetherAg(I)3D Porous MOFGas Storage

Components in Optoelectronic Material Synthesis

The field of optoelectronics is continually seeking new materials with tunable properties. Pyrazole derivatives have been investigated for their potential in this area, particularly for their nonlinear optical (NLO) properties. The incorporation of pyrazole-based ligands into MOFs is a promising strategy for creating materials with significant second-harmonic generation (SHG) capabilities. The modular nature of MOFs allows for the rational design of structures with desired optical responses by carefully selecting the organic linkers and metal nodes.

While specific data on this compound in optoelectronics is not yet prevalent, the presence of sulfur atoms in the thioacetal moiety could impart interesting electronic properties. Thiophene-based conjugated polymers, which also feature sulfur atoms, are known for their exceptional optical and conductive properties. The complexing ability of the sulfur atoms in thioether groups towards metal ions can influence the optoelectronic properties of the resulting materials, opening avenues for the development of chemical sensors. The integration of the this compound unit into larger conjugated systems or as a component in charge-transfer materials could lead to novel optoelectronic devices.

Material ClassKey FeaturePotential Optoelectronic Application
Pyrazole-based MOFsNon-centrosymmetric crystal structureSecond-Harmonic Generation (SHG)
Thioether-containing polymersMetal ion complexation affecting electronic propertiesChemical Sensors
Pyrazole-functionalized conjugated systemsTunable HOMO-LUMO gapOrganic Light-Emitting Diodes (OLEDs)

Future Research Directions and Outlook for 3 Bis Ethylsulfanyl Methyl 1h Pyrazole

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole and its derivatives will likely focus on green chemistry principles to enhance efficiency and minimize environmental impact.

Design of Novel Catalytic Systems for Enhanced Efficiency

Future synthetic strategies are expected to move away from stoichiometric reagents and harsh reaction conditions. The design of novel catalytic systems will be pivotal in achieving efficient and selective syntheses. Research in this area could explore:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could facilitate easier product purification and catalyst recycling, contributing to a more sustainable process.

Biocatalysis: Enzyme-catalyzed reactions offer high selectivity under mild conditions. Exploring enzymes for the key bond-forming steps in the synthesis of the pyrazole (B372694) ring or for the introduction of the dithioacetal group could lead to highly efficient and green synthetic pathways.

Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions with high functional group tolerance. The development of photocatalytic methods for the construction of the pyrazole ring or for C-H functionalization at other positions of the molecule would be a significant advancement.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysts Easy separation, reusability, reduced wasteDevelopment of pyrazole-specific MOFs or supported metal catalysts.
Biocatalysts High selectivity, mild conditions, biodegradableScreening for enzymes that can catalyze pyrazole formation or dithioacetal installation.
Photoredox Catalysts Mild reaction conditions, high functional group toleranceExploration of light-mediated pathways for pyrazole synthesis and functionalization.

Exploration of Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, on-demand synthesis. nih.govnih.gov The application of flow chemistry to the synthesis of this compound could lead to:

Improved Reaction Control and Safety: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.com The small reaction volumes inherent to flow systems also mitigate the risks associated with handling potentially hazardous reagents or intermediates. nih.govnih.gov

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need for isolation and purification of intermediates. rsc.org This "telescoped" approach can significantly reduce reaction times and waste generation.

Scalability: Flow chemistry processes can often be scaled up more easily and efficiently than batch reactions by simply running the system for longer periods or by using parallel reactors. galchimia.com

Discovery of Unprecedented Reactivity Patterns

The unique combination of the pyrazole ring and the dithioacetal group in this compound suggests the potential for novel and unexplored reactivity. Future research should aim to uncover these new chemical transformations.

The pyrazole ring itself is known for a variety of reactions, including electrophilic substitution, N-alkylation, and participation in cycloaddition reactions. pharmaguideline.com The dithioacetal moiety can be hydrolyzed to reveal a formyl group (an aldehyde), which is a versatile handle for a wide range of subsequent transformations, such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid. researchgate.netumich.edu The sulfur atoms in the dithioacetal can also be oxidized to sulfoxides or sulfones, potentially modulating the electronic properties and biological activity of the molecule.

Future studies could investigate:

Tandem Reactions: Designing reaction sequences where both the pyrazole and the dithioacetal moieties participate in a concerted or sequential manner to build complex molecular architectures.

Metal-Catalyzed Cross-Coupling: Exploring the use of the C-H bonds on the pyrazole ring or the C-S bonds of the dithioacetal in transition-metal-catalyzed cross-coupling reactions to introduce new substituents.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions to discover novel rearrangement or ring-opening pathways that could lead to new heterocyclic scaffolds.

Advanced Characterization Techniques for Comprehensive Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR and mass spectrometry are essential, advanced characterization methods can provide deeper insights. mdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the bond lengths, bond angles, and conformation of the molecule in the solid state. This is particularly important for understanding intermolecular interactions such as hydrogen bonding.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is critical for confirming the structure and for studying its dynamic behavior in solution.

Chiroptical Spectroscopy: If chiral derivatives of this compound are synthesized, techniques such as circular dichroism (CD) spectroscopy would be essential for determining their absolute stereochemistry.

TechniqueInformation ProvidedImportance for this compound
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, intermolecular interactionsDefinitive structural confirmation and understanding of solid-state packing.
2D NMR Spectroscopy Unambiguous assignment of proton and carbon signals, connectivityStructural verification and study of solution-phase conformation.
Circular Dichroism Absolute stereochemistry of chiral moleculesCharacterization of enantiomerically pure derivatives.

Further Theoretical Insights into Complex Reaction Systems and Properties

Computational chemistry can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings. rsc.orgresearchgate.net For this compound, theoretical studies could focus on:

Tautomerism: Pyrazoles can exist in different tautomeric forms. nih.govresearchgate.net Computational studies can predict the relative stabilities of the possible tautomers of this compound and how this equilibrium is influenced by substituents and the solvent environment.

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of proposed synthetic routes or newly discovered reactions. This can help in optimizing reaction conditions and in designing more efficient synthetic strategies.

Prediction of Properties: Computational methods can be employed to predict various properties of the molecule, such as its spectroscopic signatures (NMR, IR), electronic properties (HOMO-LUMO gap), and potential for biological activity through molecular docking studies with relevant protein targets. nih.gov

Q & A

Q. What are the established synthetic methodologies for 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole core.
  • Thiol-alkylation : Introduction of bis(ethylsulfanyl) groups using ethyl mercaptan and alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization parameters:
  • Temperature: 60–80°C for cyclocondensation (prevents side reactions).
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Stoichiometry: A 1:1.2 molar ratio of pyrazole precursor to ethylsulfanyl reagent minimizes unreacted intermediates. Yield improvements (>75%) are achieved by slow addition of alkylating agents and inert atmosphere to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR :
  • ¹H NMR: δ 1.2–1.4 ppm (CH₃ of ethyl groups), δ 2.8–3.1 ppm (SCH₂).
  • ¹³C NMR: δ 14–16 ppm (CH₃), δ 35–38 ppm (SCH₂).
    • HRMS : Molecular ion peak at m/z 273.12 (C₉H₁₆N₂S₂).
    • X-ray crystallography :
  • SHELXL refines disordered ethylsulfanyl groups (TWIN/BASF commands).
  • ORTEP-3 visualizes thermal ellipsoids (B-factors < 6 Ų for stable regions).
    • FT-IR : C-S stretches (600–700 cm⁻¹) and N-H vibrations (3100–3200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the bis(ethylsulfanyl)methyl substituent influence the compound’s interaction with biological targets compared to other sulfur-containing groups?

Comparative studies reveal:

  • Lipophilicity : Ethylsulfanyl increases logP by 0.7 vs. methylthio analogs, enhancing membrane permeability.
  • Binding interactions : The ethyl chain enables Van der Waals interactions in hydrophobic enzyme pockets (e.g., cytochrome P450 active sites).
  • Bioactivity : 2.3-fold higher inhibition of CYP3A4 compared to phenylthio derivatives due to reduced steric hindrance.
SubstituentlogPCYP3A4 IC₅₀ (µM)
Bis(ethylsulfanyl)2.112.4
Bis(methylthio)1.428.9
Phenylthio2.845.2
Data from analogs suggest optimal chain length for target engagement .

Q. What challenges arise in resolving crystallographic data for this compound, and how can software tools address them?

Key challenges:

  • Disorder : Ethylsulfanyl groups exhibit rotational conformers (occupancy refinement required).
  • Weak scattering : Sulfur atoms poorly diffract X-rays. Solutions:
  • SHELXL : Use TWIN/BASF parameters to model pseudosymmetry.
  • ORTEP-3 : Anisotropic displacement ellipsoids highlight thermal motion.
  • Low-temperature data : Collect at 100 K to reduce atomic vibration (R₁ < 0.05 achievable) .

Q. How can researchers reconcile contradictory data in biological assays involving this compound?

Common contradictions stem from:

  • Redox sensitivity : IC₅₀ varies by 40% under aerobic vs. anaerobic conditions.
  • Solubility : DMSO stock solutions may form aggregates in aqueous buffers. Methodological solutions:
  • Standardized protocols : Pre-treat with antioxidants (e.g., ascorbic acid).
  • Orthogonal assays : Validate enzyme inhibition via ITC (direct binding) and cell-based assays.
  • Metabolite screening : Identify interference from hepatic metabolites using LC-MS .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

Systematic SAR approaches:

  • Substituent variation :
  • Chain length (ethyl vs. propyl sulfanyls).
  • Bioisosteric replacement (S → Se/O).
    • 3D-QSAR modeling : CoMFA analysis identifies steric/electronic hotspots.
      Critical parameters for CNS penetration:
    • Hansch π : 1.8–2.2 (optimal lipophilicity).
    • Polar surface area : <90 Ų (enhances bioavailability).
      Derivatives with trifluoromethyl groups show 5-fold improved blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.